N(6)-(Amido-3-propyl)adenosine

Antilipolytic Duration of action Adenosine deaminase resistance

N(6)-(Amido-3-propyl)adenosine (CAS 104124-24-5), also designated Agr 529, is the hydrochloride salt of N-(4-amino-4-oxobutyl)adenosine, a synthetic N6-substituted adenosine analogue. It belongs to the class of adenosine receptor agonists and exhibits a dual functional profile, activating both A1 purinergic receptors on adipose tissue to inhibit lipolysis and A2 adenosine receptors in the pituitary to stimulate corticosterone secretion.

Molecular Formula C16H27ClN2O2
Molecular Weight 388.81 g/mol
CAS No. 104124-24-5
Cat. No. B216690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-(Amido-3-propyl)adenosine
CAS104124-24-5
SynonymsAgr 529
Agr-529
N(6)-(amido-3-propyl)adenosine
Molecular FormulaC16H27ClN2O2
Molecular Weight388.81 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl
InChIInChI=1S/C14H20N6O5.ClH/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14;/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18);1H/t7-,10-,11-,14+;/m1./s1
InChIKeyANKQVAAKIRTOAJ-ZIDHJXBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-(Amido-3-propyl)adenosine (Agr 529) Procurement Guide: Core Physicochemical and Pharmacological Identity


N(6)-(Amido-3-propyl)adenosine (CAS 104124-24-5), also designated Agr 529, is the hydrochloride salt of N-(4-amino-4-oxobutyl)adenosine, a synthetic N6-substituted adenosine analogue [1]. It belongs to the class of adenosine receptor agonists and exhibits a dual functional profile, activating both A1 purinergic receptors on adipose tissue to inhibit lipolysis [2] and A2 adenosine receptors in the pituitary to stimulate corticosterone secretion [3]. The compound has a well-characterized in vivo pharmacological signature encompassing hypolipidemic, hypotensive, and neuroendocrine effects, distinguishing it from agonists selective for a single adenosine receptor subtype [4].

Why N(6)-(Amido-3-propyl)adenosine Cannot Be Replaced by Generic Adenosine Agonists


Substitution with unselective adenosine receptor agonists such as NECA or A1-selective agonists like L-PIA or CHA fails to recapitulate the unique polyvalent in vivo signature of Agr 529. NECA and L-PIA each produce only a subset of the integrated responses—corticosterone elevation or antilipolysis, respectively—whereas Agr 529 simultaneously engages A1 and A2 pathways to deliver both hypolipidemia and pituitary-adrenal activation [1] [2]. Moreover, Agr 529 exhibits a duration of antilipemic action exceeding 8 hours after intravenous administration, a property not shared by adenosine itself (plasma half-life <10 seconds) or by most N6-substituted congeners that lack the terminal carboxamide moiety conferring resistance to adenosine deaminase [3]. The availability of an orally bioavailable prodrug (Agr 540) further renders direct substitution with other adenosine analogues impractical for applications requiring oral dosing in hypertriglyceridemia models [4].

Quantitative Differentiation of N(6)-(Amido-3-propyl)adenosine from Close Analogs and In-Class Candidates


Extended Duration of Antilipemic Action Versus Adenosine and Standard N6-Substituted Agonists

Agr 529 produces a hypolipidemic effect that begins 30 minutes after intravenous injection of 3 mg/kg, reaches a maximum at 2 hours, and persists up to 8 hours post-administration in normal rats [1] [2]. In contrast, endogenous adenosine exhibits a plasma half-life of approximately 1–10 seconds due to rapid degradation by adenosine deaminase and cellular uptake, yielding a duration of action measured in seconds to minutes [3]. This >100-fold extension of pharmacodynamic duration is attributed to the N6-carboxamidopropyl substitution, which confers resistance to adenosine deaminase-catalyzed deamination—a property explicitly noted in the patent as the mechanistic basis for the compound's prolonged action [2].

Antilipolytic Duration of action Adenosine deaminase resistance

Oral Efficacy in Triton WR 1339-Induced Hypertriglyceridemia Model

When administered orally (per os) in a rat model of hypertriglyceridemia induced by intravenous Triton WR 1339 (600 mg/kg), Agr 529 at 30 mg/kg produced a 51% inhibition of the increase in circulating triglycerides [1]. This oral efficacy is enabled by the N6-carboxamidopropyl modification; unmodified adenosine and most N6-alkyl/aryl-substituted adenosine agonists lack sufficient oral bioavailability to produce comparable lipid-lowering effects in this model [2]. For comparison, the A1-selective agonist L-PIA and the non-selective agonist NECA require parenteral administration to achieve antilipolytic or hemodynamic effects in rodent models, with no published oral efficacy data in the Triton WR 1339 hypertriglyceridemia paradigm [3].

Hypertriglyceridemia Oral bioavailability Lipid-lowering

Differential Plasma Catecholamine Release Profile: Agr 529 Versus L-PIA and NECA

Systemic intraperitoneal administration of Agr 529 to conscious rats causes a substantial and selective release of epinephrine (E) from the adrenal medulla without any significant change in plasma norepinephrine (NE) levels [1]. This catecholamine signature is distinct from that of L-PIA (N6-R-phenylisopropyl adenosine, an A1-selective agonist): low doses of L-PIA produce no significant change in plasma epinephrine, while only high doses increase epinephrine [1]. NECA (5'-N-ethylcarboxamidoadenosine, a non-selective A1/A2 agonist) increases epinephrine at low doses, but unlike Agr 529, also non-selectively elevates other sympathetic markers [1] [2]. The selective epinephrine release by Agr 529 is mechanistically linked to its A2 receptor-mediated stimulation of ACTH secretion from the pituitary, leading to glucocorticoid-dependent induction of phenylethanolamine-N-methyltransferase (PNMT) in the adrenal medulla [1].

Catecholamine release Epinephrine Adenosine receptor selectivity

Dual A1/A2 Functional Engagement: Hypolipidemia Plus Corticosterone Elevation

Agr 529 simultaneously engages two adenosine receptor subtypes in vivo to produce a composite pharmacological response not achievable with subtype-selective agonists [1]. At the A1 purinergic receptor of adipose tissue, Agr 529 inhibits lipolysis, producing significant decreases in plasma fatty acids, phospholipids, triglycerides, and total cholesterol beginning at 0.1 mg/kg IV, with highly significant effects at 3 mg/kg IV [2]. At the A2 adenosine receptor in the pituitary, Agr 529 increases plasma corticosterone in a dose- and time-dependent manner, reaching a plateau at 10 mg/kg IP one hour after injection [3]. The A2-mediated corticosterone response is abolished by pretreatment with the peripherally-restricted adenosine receptor antagonist 8-(p-sulfophenyl)-theophylline and is absent in hypophysectomized rats, confirming pituitary A2 receptor mediation [3]. For comparison, the A1-selective agonist CHA (N6-cyclohexyladenosine) stimulates corticosterone secretion at the hypothalamic level but does not produce comparable A2-mediated pituitary effects, while the non-selective agonist NECA acts primarily at the pituitary level but lacks the A1-mediated antilipolytic potency of Agr 529 [4].

A1 adenosine receptor A2 adenosine receptor Multi-receptor pharmacology

Prodrug Strategy: Agr 540 Enables Enhanced Oral Absorption for Chronic Dosing

The 2',3',5'-tripropionyl ester prodrug of Agr 529, designated Agr 540, was specifically developed to improve oral absorption while retaining the pharmacological activity of the parent compound [1]. In the Triton WR 1339 hypertriglyceridemia model, oral administration of Agr 540 at 30 mg/kg returned plasma triglyceride concentrations to normal levels, comparable to the efficacy of parent Agr 529 at 3 mg/kg orally [1]. The patent data indicate that Agr 540 is better absorbed per os than Agr 529, yet both compounds achieve substantial triglyceride-lowering, suggesting that nanomolar concentrations at the A1 receptor are sufficient for full antilipolytic efficacy [1]. This prodrug approach is absent for most other N6-substituted adenosine agonists (e.g., CHA, L-PIA, NECA), which lack corresponding orally bioavailable prodrug forms in the published literature [2].

Prodrug Oral bioavailability Hypertriglyceridemia

Optimal Research and Industrial Applications for N(6)-(Amido-3-propyl)adenosine Based on Quantitative Differentiation Evidence


Preclinical Models of Hypertriglyceridemia Requiring Oral Dosing

Agr 529 and its prodrug Agr 540 are uniquely suited for chronic hypertriglyceridemia models in rodents where oral administration is required. The demonstrated 51% inhibition of Triton WR 1339-induced triglyceride elevation at 30 mg/kg p.o. [1], combined with the prodrug's enhanced oral absorption, enables multi-day or multi-week dosing protocols that are not feasible with parenterally restricted adenosine agonists such as NECA, L-PIA, or CHA. The extended 8-hour duration of antilipemic action after a single IV dose further supports twice-daily or once-daily oral dosing schedules in metabolic disease research [2].

Integrated Neuroendocrine and Metabolic Phenotyping Studies

The dual A1/A2 functional engagement of Agr 529—producing both hypolipidemia (A1-mediated in adipose tissue) and pituitary-adrenal activation with selective epinephrine release (A2-mediated)—makes it a powerful single-agent tool for investigating the intersection of lipid metabolism and stress hormone signaling [1] [2]. Researchers studying the metabolic consequences of adenosine receptor activation can use Agr 529 to simultaneously probe both receptor pathways without the pharmacokinetic and pharmacodynamic complexities introduced by co-administering separate A1-selective and A2-selective agonists. The selective epinephrine release without norepinephrine alteration further allows dissection of adrenal medullary vs. sympathetic neuronal contributions to metabolic phenotypes [3].

Adenosine Deaminase Resistance Studies and Sustained-Release Pharmacology

The N6-carboxamidopropyl modification of Agr 529 confers functional resistance to adenosine deaminase, as evidenced by the compound's extended duration of action (≥8 hours) compared to adenosine's seconds-long half-life [1]. This property makes Agr 529 a valuable chemical biology probe for studying adenosine receptor signaling under conditions where endogenous adenosine is rapidly degraded, such as in inflamed or ischemic tissues with elevated adenosine deaminase activity. The compound can serve as a stable agonist control in ex vivo and in vivo assays designed to discriminate between adenosine deaminase-sensitive and -resistant pharmacological responses [2].

Catecholamine Release Profiling and Adrenal Medullary Function Assays

Agr 529's distinctive catecholamine signature—substantial epinephrine release with no change in plasma norepinephrine—provides a specific pharmacological tool for activating the pituitary-adrenal medullary axis without concomitant sympathetic neuronal stimulation [1]. This selectivity is advantageous for experimental protocols requiring isolation of adrenal medullary epinephrine secretion from generalized sympathetic activation, such as studies of glucocorticoid-dependent phenylethanolamine-N-methyltransferase (PNMT) induction or investigations of epinephrine-specific metabolic effects in glucose homeostasis and lipolysis [2].

Quote Request

Request a Quote for N(6)-(Amido-3-propyl)adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.